molecular formula C13H9F3N2O3 B2472464 6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid CAS No. 619328-59-5

6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid

Cat. No. B2472464
CAS RN: 619328-59-5
M. Wt: 298.221
InChI Key: XNYGKODHZYWTOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C13H9F3N2O3 and a molecular weight of 298.22 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydropyridazine ring attached to a carboxylic acid group and a trifluoromethyl-substituted phenyl group . The exact 3D conformation and bond angles would require more detailed spectroscopic analysis or computational modeling.


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 168.35° C, a predicted boiling point of 410.1° C at 760 mmHg, a predicted density of 1.5 g/cm3, a predicted refractive index of n20D 1.57, and a predicted pKa of 0.15 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : A study focused on synthesizing methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, showcasing the chemical versatility and potential applications of compounds structurally similar to 6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid (Gein et al., 2009).

  • Chemical Reactions and Transformations : Another research discussed the synthesis and reactions of “Biginelli-compounds”, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, revealing insights into chemical reactions and transformations relevant to pyridazine derivatives (Kappe & Roschger, 1989).

Pharmaceutical Applications

  • Novel Compound Synthesis for Pharmacological Use : Research on synthesizing 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide from related acids and carbohydrazide underlines the compound's relevance in creating pharmacologically active substances (Mishra et al., 2010).

  • Antimicrobial and Antioxidant Properties : A study demonstrated the antimicrobial and antioxidant properties of certain derivatives, emphasizing the potential medical applications of these compounds (Dey et al., 2022).

Chemical Structure and Properties

  • Structural Studies and Properties : The title compound, C19H17BrN2O3, includes two cyclic groups linked by a methylene spacer, providing insights into the structural complexity and potential reactivity of related compounds (Bortoluzzi et al., 2011).

  • Novel Synthesis Routes and Reactions : The thermolysis of a related compound offers a new synthetic route to pyrrolo[2,3-c-]pyridazines, showcasing the compound's utility in creating new chemical structures (Maeba & Castle, 1979).

properties

IUPAC Name

6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c1-7-6-10(19)11(12(20)21)17-18(7)9-5-3-2-4-8(9)13(14,15)16/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGKODHZYWTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid

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